
Samuraciclib
Descripción general
Descripción
Samuraciclib, también conocido como CT7001, es un inhibidor novedoso, biodisponible por vía oral, de la cinasa dependiente de ciclina 7 (CDK7) que actúa en competencia con el ATP. CDK7 es un regulador clave del ciclo celular y la transcripción, lo que lo convierte en un objetivo prometedor para la terapia del cáncer. This compound ha mostrado actividad preclínica en modelos de cáncer de mama, cáncer de colon y leucemia mieloide aguda .
Aplicaciones Científicas De Investigación
Samuraciclib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar el papel de CDK7 en la regulación del ciclo celular y la transcripción.
Biología: Investigado por sus efectos en procesos celulares como la proliferación, la apoptosis y la transcripción.
Medicina: Explorado como un agente terapéutico para varios cánceres, incluido el cáncer de mama, el cáncer de próstata y la leucemia mieloide aguda. .
Mecanismo De Acción
Samuraciclib ejerce sus efectos inhibiendo selectivamente CDK7, que desempeña un papel crucial en la regulación del ciclo celular y la transcripción. Al inhibir CDK7, this compound provoca la detención del ciclo celular, la activación de p53, la inducción de la apoptosis y la supresión de la transcripción mediada por variantes de empalme del receptor de andrógenos. Esto conduce a la inhibición de la proliferación de células cancerosas y el crecimiento tumoral .
Análisis Bioquímico
Biochemical Properties
Samuraciclib selectively engages with CDK7 in cancer cells . It inhibits the proliferation of cancer cells and causes cell cycle arrest . The interaction between this compound and CDK7 leads to the activation of p53, induction of apoptosis, and suppression of transcription mediated by full-length and constitutively active androgen receptor splice variants .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It inhibits proliferation and induces cell cycle arrest in prostate cancer cells . It also promotes an irreversible cell-cycle exit by inducing a senescent state . Moreover, it has been observed that active mTOR (mammalian target of rapamycin) signaling promotes this compound-induced senescence .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It selectively engages with CDK7, causing inhibition of proliferation and cell cycle arrest . It also activates p53, induces apoptosis, and suppresses transcription mediated by full-length and constitutively active androgen receptor splice variants . These actions contribute to its antitumor efficacy.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated an acceptable safety profile and pharmacokinetics supportive of once-daily oral administration . It has shown evidence of target engagement on several biomarkers that supports its mechanism of action . Moreover, plasma thymidine kinase activity, a measure of cell cycle progression, was inhibited with this compound administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study, oral administration of this compound repressed the growth of castration-resistant prostate cancer xenografts and significantly augmented growth inhibition achieved by enzalutamide
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature. It is known that this compound inhibits CDK7, which plays a key role in regulating the cell cycle and controlling transcription of oncogenic and anti-apoptotic genes .
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para samuraciclib no se detallan ampliamente en la literatura disponible públicamente. Se sabe que this compound se sintetiza a través de una serie de reacciones químicas que involucran la formación de su estructura principal y la posterior funcionalización para lograr la actividad biológica deseada. Los métodos de producción industrial probablemente impliquen la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Samuraciclib se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo facilitada por agentes oxidantes.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .
Comparación Con Compuestos Similares
Samuraciclib es único entre los inhibidores de CDK debido a su selectividad para CDK7. Los compuestos similares incluyen:
Palbociclib: Un inhibidor de CDK4/6 utilizado en el tratamiento del cáncer de mama.
Ribociclib: Otro inhibidor de CDK4/6 con aplicaciones similares.
Abemaciclib: También un inhibidor de CDK4/6 utilizado en la terapia del cáncer de mama.
En comparación con estos compuestos, la selectividad de this compound para CDK7 lo convierte en un candidato prometedor para dirigirse a los cánceres que son resistentes a los inhibidores de CDK4/6 .
Propiedades
IUPAC Name |
(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O/c1-15(2)18-13-26-28-21(25-11-16-6-4-3-5-7-16)10-20(27-22(18)28)24-12-17-8-9-23-14-19(17)29/h3-7,10,13,15,17,19,23,25,29H,8-9,11-12,14H2,1-2H3,(H,24,27)/t17-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVGLKWJKIKVBI-MJGOQNOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCC4CCNCC4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NC[C@H]4CCNC[C@@H]4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805833-75-3 | |
| Record name | CT-7001 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1805833753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Samuraciclib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16061 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SAMURACICLIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46D4HS9ODA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Samuraciclib is a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7) [, , , ]. CDK7 plays a critical role in both cell cycle progression and gene expression regulation. It activates other cell cycle-related CDKs (like CDK1, 2, 4, and 6) through phosphorylation, and also phosphorylates RNA polymerase II (Pol II), which is essential for transcription initiation [, , , , ].
A: By inhibiting CDK7, this compound disrupts both the cell cycle and gene expression in cancer cells. This leads to decreased cell proliferation, downregulation of oncogenes like c-Myc, and induction of apoptosis [, , ]. Its effects on estrogen receptor (ER) signaling also make it particularly relevant in hormone-sensitive cancers [, ].
A: Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have revealed important insights into this compound's binding to CDK7. Key residues within the ATP-binding pocket of CDK7, particularly Asp155, play a crucial role in inhibitor selectivity []. Additionally, the flexibility of the G-rich and activation loops in CDK7 contributes to inhibitor specificity [].
A: Yes, molecular dynamics (MD) simulations have been employed to model this compound's binding to both CDK7 and CDK2 []. These simulations provide valuable insights into the dynamic interactions between the inhibitor and its target, aiding in the understanding of selectivity and potential resistance mechanisms.
A: While detailed SAR studies haven't been publicly disclosed, the development of this compound involved screening over a thousand analogues []. This suggests significant efforts were made to optimize its potency, selectivity, and pharmacological properties.
A: this compound demonstrates significant antitumor activity in both in vitro and in vivo models of breast cancer, including hormone receptor-positive, triple-negative, and patient-derived xenograft (PDX) models [, , , , ]. Notably, it shows efficacy in models of endocrine resistance, where current therapies often fail [].
A: Preclinical studies show that this compound enhances the activity of hormonal therapies like tamoxifen and fulvestrant in ER-positive breast cancer models [, ]. Combinations with CDK4/6 inhibitors have shown synergy in palbociclib-resistant models []. Research also suggests potential for synergistic combinations with other targeted therapies like PI3K inhibitors [].
A: this compound has progressed to Phase 2 clinical trials in patients with advanced hormone receptor-positive breast cancer, particularly those who have progressed after CDK4/6 inhibitor therapy [, ]. Trials are also evaluating its combination with fulvestrant and elacestrant (selective estrogen receptor degraders) [, ].
A: this compound has generally been well-tolerated in clinical trials, with the most common adverse events being gastrointestinal in nature, such as nausea, vomiting, and diarrhea [, , ]. These side effects are often low grade and manageable with standard antiemetic prophylaxis [].
A: Research suggests that patients with no detectable TP53 mutations in circulating tumor DNA (ctDNA) at baseline might derive greater benefit from this compound therapy [, ]. Additionally, the presence of activating PIK3CA mutations may promote a more sustained response to this compound []. Monitoring thymidine kinase activity (TKa) as a marker of proliferation may also be informative for predicting and monitoring treatment response [].
A: While clinical resistance to this compound is still being investigated, preclinical studies suggest that upregulation of ABC transporters may contribute to resistance to CDK7 inhibitors, including this compound [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


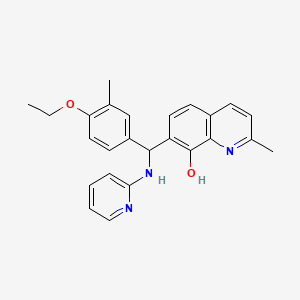

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B607966.png)
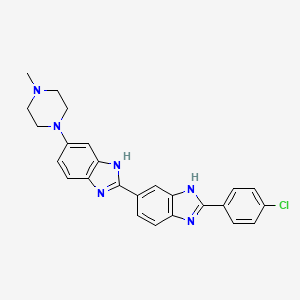

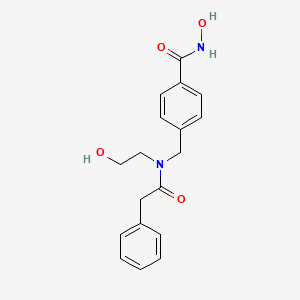

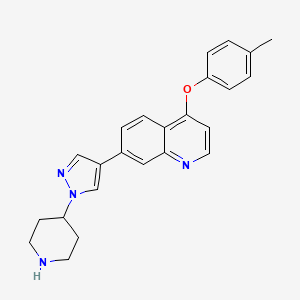
![3-[(1-Propylbenzimidazol-2-yl)carbamoyl]benzoic acid](/img/structure/B607976.png)
![2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetonitrile](/img/structure/B607979.png)
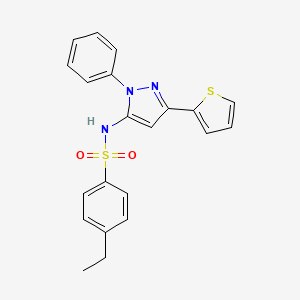
![(1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B607982.png)

